Cerberin discovery and isolation from Cerbera odollam
Cerberin discovery and isolation from Cerbera odollam
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Cerberin from Cerbera odollam
Introduction
Cerbera odollam, commonly known as the "suicide tree" or "pong-pong tree," is a plant species belonging to the Apocynaceae family, native to India and Southeast Asia.[1][2][3] The seeds of this plant are notoriously toxic due to the presence of potent cardiac glycosides, primarily cerberin.[1][4][5] Cerberin, like other cardenolides, exerts its toxic effect by disrupting the heart's function through the inhibition of the Na+/K+-ATPase enzyme.[6][7] Historically, extracts from C. odollam have been used in suicides and homicides, with its toxicity being difficult to detect in autopsies.[1][6] Despite its toxicity, cerberin and related compounds are subjects of research for their potential therapeutic applications, including anticancer activities.[8][9] This guide provides a comprehensive overview of the physicochemical properties of cerberin, detailed protocols for its isolation and quantification, and an examination of its mechanism of action.
Physicochemical Properties of Cerberin
Cerberin is a cardenolide glycoside, structurally characterized by a steroid core linked to a five-membered lactone ring and a sugar moiety.[6][10] It is specifically the 2'-acetyl derivative of neriifolin.[8] Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | [8] |
| Chemical Formula | C₃₂H₄₈O₉ | [6] |
| Molar Mass | 576.727 g·mol⁻¹ | [6][8] |
| Appearance | White to pale yellow solid | [6] |
| Melting Point | 212 °C (414 °F) | [6] |
| Solubility | Soluble in chloroform and acetone; slightly soluble in methanol; moderately soluble in water.[6][10] |
Isolation and Quantification Protocols
The primary source of cerberin is the kernel of the C. odollam fruit.[1] Isolation involves solvent extraction followed by chromatographic purification and quantification.
Experimental Protocol 1: Extraction of Cerberin from Cerbera odollam Seeds
This protocol is based on methodologies described for the extraction of cerberin for analytical purposes.[1][11]
-
Sample Preparation:
-
Collect ripe seeds from Cerbera odollam fruits.
-
Dry the seeds under shade at room temperature.
-
Grind the dried seeds into a fine powder using a mechanical grinder.[12]
-
-
Soxhlet Extraction (or Maceration):
-
Accurately weigh a specific amount of the powdered seed material (e.g., 14.2 g).[11]
-
Place the powder into a thimble for Soxhlet extraction or in a flask for maceration.
-
Prepare an extraction solvent mixture of ethyl acetate and ethanol in a 1:1 (v/v) ratio.[1][11] Other solvents like methanol can also be used.[13]
-
Perform the extraction for a sufficient duration (e.g., 6 hours for Soxhlet).
-
-
Concentration:
-
Purification/Fractionation:
Caption: Workflow for the extraction of cerberin from C. odollam seeds.
Experimental Protocol 2: Quantification by HPTLC
High-Performance Thin-Layer Chromatography (HPTLC) is a precise method for quantifying cerberin in extracts.[4][5]
-
Standard Preparation:
-
Prepare a standard stock solution by dissolving a known amount of pure cerberin (e.g., 2 mg) in a suitable solvent like methanol (e.g., 2 mL).[1]
-
-
Chromatography:
-
Stationary Phase: Use pre-coated silica gel HPTLC plates.
-
Mobile Phase: Prepare a solvent system of chloroform and methanol in a 9.6:0.4 (v/v) ratio.[4][5][11]
-
Chamber Saturation: Pour the mobile phase into a twin-trough glass chamber and let it saturate for at least 10 minutes.[11]
-
Application: Apply the standard solution and the plant seed extract as bands on the HPTLC plate.
-
Development: Place the plate in the saturated chamber and allow for linear ascending development until the solvent front reaches a desired height.[5]
-
-
Detection and Quantification:
-
Air-dry the developed plate.
-
Perform densitometric scanning at a wavelength of 254 nm using a suitable HPTLC scanner with a deuterium lamp.[4][5]
-
Identify the cerberin band in the sample by comparing its Rf value and UV absorption spectrum with the standard.
-
Quantify the amount of cerberin in the sample by comparing the peak area with a calibration curve generated from the standard.
-
Mechanism of Action: Signaling Pathway of Cerberin Toxicity
Cerberin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[6][10] This inhibition triggers a cascade of events leading to its cardiotoxic effects.
-
Na+/K+-ATPase Inhibition: Cerberin binds to the extracellular alpha-subunit of the Na+/K+-ATPase pump.[6][10] This binding blocks the dephosphorylation step of the pump's cycle, inhibiting its function.[10]
-
Ionic Imbalance: The pump's inhibition leads to an increase in the intracellular sodium concentration ([Na+]i).[6][10]
-
Calcium Overload: The elevated [Na+]i reduces the electrochemical gradient required by the Na+/Ca2+ exchanger to extrude calcium from the cell. This results in a significant increase in intracellular calcium concentration ([Ca2+]i).[10] This calcium overload is the primary driver of the positive inotropic effect (increased heart muscle contraction) and the ultimate cardiotoxicity.
-
Signal Transduction: Beyond its ion-pumping role, the Na+/K+-ATPase also functions as a signal transducer.[14][15] The binding of cardiac glycosides like cerberin can activate intracellular signaling cascades. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the generation of reactive oxygen species (ROS).[14][16]
-
Downstream Effects: The combination of calcium overload and ROS generation activates further pathways, including MAPKs and protein kinase C (PKC), and can induce the expression of early-response genes, contributing to cellular stress and apoptosis.[14] In cancer cells, cerberin has been shown to potently inhibit the PI3K/AKT/mTOR signaling pathway, leading to G2/M cell cycle arrest and apoptosis.[9]
Caption: Signaling pathway of cerberin-induced cardiotoxicity.
Toxicological and Pharmacological Data
Cerberin is highly toxic, and ingestion of a single kernel can be fatal to an adult.[1] Its toxicity is comparable to that of digoxin, another well-known cardiac glycoside.[8] Recent studies have also highlighted its potent anticancer activity.
| Parameter | Value | Cell Line/Context | Source |
| GI₅₀ (Growth Inhibition) | < 90 nM | Human Cancer Cell Lines | [9] |
| Mechanism | Induces G2/M cell cycle arrest and apoptosis | Human Cancer Cell Lines | [9] |
| Toxic Symptoms | Nausea, vomiting, bradycardia, hyperkalemia, ECG abnormalities | Human Poisoning Cases | [6][8] |
Conclusion
Cerberin is a highly potent cardenolide isolated from the seeds of Cerbera odollam. Its discovery and isolation are critical for both toxicological analysis in forensic cases and for exploring its pharmacological potential. Standard phytochemical methods involving solvent extraction and HPTLC allow for its effective isolation and quantification. The compound's mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, triggers a complex signaling cascade that results in significant ionic imbalance and cellular stress. This detailed understanding is fundamental for the development of antidotes for poisoning and for harnessing its potent biological activity in fields such as oncology.
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